molecular formula C16H22N2O4 B3234047 3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester CAS No. 1353962-11-4

3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester

Cat. No. B3234047
CAS RN: 1353962-11-4
M. Wt: 306.36 g/mol
InChI Key: JBLIGRCBWBJOTO-UHFFFAOYSA-N
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Description

3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester, also known as CMPB, is a chemical compound that has been gaining attention in the field of scientific research. This compound is a derivative of piperidine, which is a heterocyclic organic compound that is commonly used in the synthesis of pharmaceuticals and agrochemicals. CMPB has been found to have potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester involves its ability to selectively block certain types of ion channels in the nervous system. Specifically, this compound has been found to block the activity of voltage-gated potassium channels, which are important for regulating the electrical activity of neurons. By blocking these channels, this compound can alter the firing patterns of neurons and affect the overall function of the nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied, but early research suggests that this compound may have potential therapeutic benefits for a variety of diseases. For example, this compound has been found to have anti-inflammatory effects in animal models of rheumatoid arthritis, which suggests that it may be useful for the treatment of this disease. Additionally, this compound has been found to have analgesic effects in animal models of pain, which suggests that it may be useful for the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester in scientific research is its selectivity for certain types of ion channels. This makes it a valuable tool for studying the function of these channels in the nervous system. Additionally, this compound is relatively easy to synthesize and has a low toxicity, which makes it a safe compound to use in laboratory experiments. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain types of experiments.

Future Directions

There are many potential future directions for research involving 3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester. One area of research that is currently being explored is the development of new drugs that target ion channels in the nervous system. This compound may serve as a starting point for the development of these drugs, as it has been shown to selectively block certain types of ion channels. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, which may lead to new insights into the function of the nervous system. Overall, this compound is a promising compound that has the potential to make significant contributions to the field of scientific research.

Scientific Research Applications

3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying the function of ion channels in the nervous system. Ion channels are proteins that are responsible for the electrical activity of cells, and they play a critical role in many physiological processes. This compound has been found to selectively block certain types of ion channels, which makes it a valuable tool for studying their function.

properties

IUPAC Name

2-[methyl-(1-phenylmethoxycarbonylpiperidin-3-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-17(11-15(19)20)14-8-5-9-18(10-14)16(21)22-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLIGRCBWBJOTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701129418
Record name 1-Piperidinecarboxylic acid, 3-[(carboxymethyl)methylamino]-, 1-(phenylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701129418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1353962-11-4
Record name 1-Piperidinecarboxylic acid, 3-[(carboxymethyl)methylamino]-, 1-(phenylmethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353962-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-[(carboxymethyl)methylamino]-, 1-(phenylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701129418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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